molecular formula C22H22O4S2 B14356430 1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene CAS No. 95274-98-9

1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene

Cat. No.: B14356430
CAS No.: 95274-98-9
M. Wt: 414.5 g/mol
InChI Key: VIMNJGFFCCGSSQ-UHFFFAOYSA-N
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Description

1-Phenyl-3,3-bis(phenylsulfonyl)butane is an organic compound characterized by the presence of a phenyl group and two phenylsulfonyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3,3-bis(phenylsulfonyl)butane can be synthesized through a multi-step process involving the reaction of phenylsulfonyl chloride with butane derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonyl groups. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of 1-Phenyl-3,3-bis(phenylsulfonyl)butane involves large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3,3-bis(phenylsulfonyl)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to sulfide groups.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

1-Phenyl-3,3-bis(phenylsulfonyl)butane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3,3-bis(phenylsulfonyl)butane involves its interaction with molecular targets through its sulfonyl and phenyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby altering their function and activity.

Comparison with Similar Compounds

  • 1-Phenyl-2,2-bis(phenylsulfonyl)ethane
  • 1-Phenyl-4,4-bis(phenylsulfonyl)pentane
  • 1-Phenyl-3,3-bis(phenylsulfonyl)propane

Comparison: 1-Phenyl-3,3-bis(phenylsulfonyl)butane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

95274-98-9

Molecular Formula

C22H22O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

3,3-bis(benzenesulfonyl)butylbenzene

InChI

InChI=1S/C22H22O4S2/c1-22(18-17-19-11-5-2-6-12-19,27(23,24)20-13-7-3-8-14-20)28(25,26)21-15-9-4-10-16-21/h2-16H,17-18H2,1H3

InChI Key

VIMNJGFFCCGSSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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